Phosphorus triiodide

Catalog No.
S1509820
CAS No.
13455-01-1
M.F
PI3
I3P
M. Wt
411.6872 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phosphorus triiodide

CAS Number

13455-01-1

Product Name

Phosphorus triiodide

IUPAC Name

triiodophosphane

Molecular Formula

PI3
I3P

Molecular Weight

411.6872 g/mol

InChI

InChI=1S/I3P/c1-4(2)3

InChI Key

PZHNNJXWQYFUTD-UHFFFAOYSA-N

SMILES

P(I)(I)I

Canonical SMILES

P(I)(I)I

The exact mass of the compound Phosphorus triiodide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Phosphorus triiodide (PI3, CAS 13455-01-1) is a dark red crystalline solid and a highly reactive electrophilic halogenating and deoxygenating agent. With a melting point of 61 °C and a trigonal pyramidal geometry, it is primarily procured for the mild, anhydrous conversion of alcohols to alkyl iodides and the rapid deoxygenation of sulfoxides and epoxides. Unlike gaseous or highly volatile phosphorus halides, solid PI3 offers distinct handling characteristics in anhydrous environments. Its procurement value lies in its ability to deliver precise stoichiometric iodine transfer and potent reducing capabilities without the need to handle heavily regulated elemental phosphorus or highly corrosive aqueous acids[1].

Substituting pre-formed PI3 with in situ mixtures of red phosphorus and iodine introduces significant stoichiometric variability, often leaving unreacted polymeric phosphorus or excess iodine that complicates downstream purification and depresses yields. Furthermore, attempting to substitute PI3 with more common phosphorus halides like PBr3 or PCl3 fails in deoxygenation and specific iodination workflows because the P-Cl and P-Br bonds are too strong to facilitate the rapid, low-temperature atom-transfer kinetics unique to the exceptionally weak P-I bond. Finally, using aqueous hydrogen iodide (HI) as a substitute for alcohol conversion frequently leads to the degradation or rearrangement of acid-sensitive substrates that would otherwise remain intact under PI3's anhydrous conditions [1].

Thermodynamic Driving Force in Deoxygenation Reactions

The utility of PI3 as a rapid deoxygenating agent is fundamentally driven by its weak P-I bond. Quantitative structural data indicates that the P-I bond dissociation energy is approximately 184 kJ/mol, which is substantially lower than the P-Cl bond in PCl3 (326 kJ/mol). This thermodynamic difference allows PI3 to reduce sulfoxides to sulfides in 5-10 minutes at room temperature with yields frequently exceeding 85%, a transformation where PCl3 is kinetically inert under identical mild conditions [1].

Evidence DimensionBond Dissociation Energy & Deoxygenation Kinetics
Target Compound DataPI3 (P-I bond ~184 kJ/mol; room temp deoxygenation in 5-10 min)
Comparator Or BaselinePCl3 (P-Cl bond ~326 kJ/mol; kinetically inert for mild deoxygenation)
Quantified Difference142 kJ/mol lower bond energy enabling rapid room-temperature reduction.
ConditionsAnhydrous dichloromethane, room temperature.

Buyers requiring mild, chemoselective reduction of sensitive sulfoxides or epoxides must select PI3 over generic PCl3 to avoid thermal degradation of the substrate.

Yield and Reproducibility vs. In Situ Generation

While PI3 can be generated in situ using red phosphorus and elemental iodine, procuring pre-formed PI3 significantly enhances reaction reproducibility and isolated yields. In the conversion of primary alcohols to alkyl iodides, pre-formed PI3 routinely achieves 93-95% yields under controlled heating. In contrast, in situ generation often limits yields to 70-85% due to incomplete surface reactions of polymeric red phosphorus and the generation of side products from imprecise local stoichiometry [1].

Evidence DimensionIsolated Yield and Stoichiometric Control
Target Compound DataPre-formed PI3 (93-95% yield for standard alkyl iodides)
Comparator Or BaselineIn situ Red Phosphorus + Iodine (70-85% yield)
Quantified Difference~10-25% higher isolated yield and elimination of elemental phosphorus handling.
ConditionsAnhydrous solvent, controlled heating for alcohol-to-iodide conversion.

Procuring pre-formed PI3 eliminates the regulatory and safety burdens of handling elemental phosphorus while dramatically simplifying downstream purification.

Anhydrous Iodination of Acid-Sensitive Substrates

For the synthesis of alkyl iodides, PI3 provides a strictly anhydrous pathway that is critical for complex substrates. Compared to concentrated aqueous hydrogen iodide (HI), which is highly acidic and prone to inducing carbocation rearrangements or cleavage of acid-labile protecting groups, PI3 operates in non-polar solvents like carbon disulfide or dichloromethane. This allows for near-quantitative conversion of sensitive aliphatic alcohols to iodides without the hydrolytic degradation inherent to aqueous HI workflows .

Evidence DimensionReaction Environment and Substrate Tolerance
Target Compound DataPI3 (Anhydrous, non-polar solvent compatibility)
Comparator Or BaselineAqueous HI (Strongly acidic, aqueous environment)
Quantified DifferenceComplete avoidance of aqueous hydrolysis and acid-catalyzed rearrangements.
ConditionsConversion of complex aliphatic alcohols to alkyl iodides.

PI3 is the mandatory choice for late-stage iodination of pharmaceutical intermediates where acid-labile functional groups must be preserved.

Late-Stage Iodination of Complex Pharmaceutical Intermediates

Directly following from its mild, anhydrous reaction profile, PI3 is the optimal choice for converting alcohols to highly reactive alkyl iodide electrophiles in substrates containing acid-sensitive protecting groups that would not survive aqueous HI or harsher halogenating agents .

Chemoselective Deoxygenation of Sulfoxides and Epoxides

Leveraging its exceptionally weak P-I bond (184 kJ/mol), PI3 is the reagent of choice for rapidly reducing sulfoxides to sulfides at room temperature without affecting other reducible functional groups like carbonyls or nitro groups, outperforming PCl3 and PBr3 [1].

Precursor for Low-Oxidation-State Phosphorus Compounds

PI3 is widely utilized as a clean, stoichiometric starting material for synthesizing diphosphorus tetraiodide (P2I4) and other specialized phosphorus(I) or phosphorus(II) complexes, where in situ phosphorus/iodine mixtures would introduce unacceptable elemental impurities [2].

XLogP3

2.5

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

13455-01-1

Wikipedia

Phosphorus triiodide
Phosphorus(III) iodide

General Manufacturing Information

Phosphorous triiodide: ACTIVE

Dates

Last modified: 08-15-2023

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